![molecular formula C20H25NO3 B1455364 2-(4-Heptyloxybenzoyl)-6-methoxypyridine CAS No. 1187165-27-0](/img/structure/B1455364.png)
2-(4-Heptyloxybenzoyl)-6-methoxypyridine
Overview
Description
2-(4-Heptyloxybenzoyl)-6-methoxypyridine is a useful research compound. Its molecular formula is C20H25NO3 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-Heptyloxybenzoyl)-6-methoxypyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a heptyloxybenzoyl group and a methoxy group. The general structure can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 1187165-27-0
Synthesis typically involves the reaction of 6-methoxypyridine with 4-heptyloxybenzoyl chloride under basic conditions, leading to the formation of the desired product. The reaction conditions must be optimized to ensure high yields and purity.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest it may modulate enzyme activity or interact with specific receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. Inhibition of MPO can lead to reduced oxidative stress, which is beneficial in treating inflammatory diseases .
- Anticancer Properties : Recent research indicates that derivatives of methoxypyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported IC values in the low micromolar range for compounds structurally similar to this compound against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines .
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against cancer cell lines. The results are summarized in the following table:
These findings indicate that this compound possesses significant antiproliferative activity, suggesting its potential as a lead compound in anticancer drug development.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the pyridine ring significantly influence biological activity. Compounds with larger or electron-withdrawing substituents tend to exhibit enhanced cytotoxic effects. For example, introducing methoxy or nitro groups at specific positions has been shown to increase potency against cancer cell lines .
In Vivo Studies
While in vitro studies provide valuable insights into the biological activity of this compound, further research is required to explore its efficacy in vivo. Animal models are essential for understanding pharmacokinetics, bioavailability, and therapeutic potential.
Clinical Implications
Given its inhibitory action on MPO and potential anticancer properties, this compound could serve as a candidate for developing new therapies for inflammatory diseases and cancer treatment. Future clinical trials will be necessary to validate these findings and assess safety profiles.
Properties
IUPAC Name |
(4-heptoxyphenyl)-(6-methoxypyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-3-4-5-6-7-15-24-17-13-11-16(12-14-17)20(22)18-9-8-10-19(21-18)23-2/h8-14H,3-7,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQHMIQOLJNGDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212443 | |
Record name | [4-(Heptyloxy)phenyl](6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-27-0 | |
Record name | [4-(Heptyloxy)phenyl](6-methoxy-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Heptyloxy)phenyl](6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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